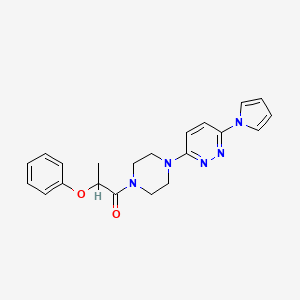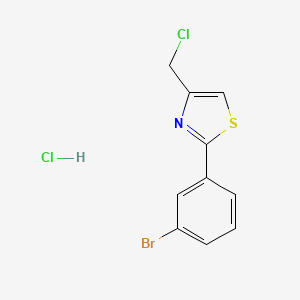![molecular formula C8H10N2O B2497913 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol CAS No. 1824145-81-4](/img/structure/B2497913.png)
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives involves innovative and efficient methods. For example, a novel and efficient synthesis route has been developed for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives via a one-pot, three-component approach. This method uses N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds under mild conditions, highlighting the versatility and efficiency of modern synthetic chemistry in creating complex structures (Vilches-Herrera et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is a key factor in their chemical behavior and potential applications. Advanced analytical techniques, such as X-ray crystallography, have been employed to determine the crystal and molecular structure of related compounds, providing insights into their stability and reactivity patterns (Percino et al., 2006).
Chemical Reactions and Properties
This compound participates in various chemical reactions, indicating a rich chemical reactivity profile. It has been used as a precursor in the synthesis of polynuclear Co(II) complexes, demonstrating its utility in complex chemical syntheses and the formation of novel compounds with potentially valuable properties (Pattacini et al., 2011).
科学的研究の応用
Synthesis of Novel Derivatives :
- 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives are synthesized using a one-pot, three-component approach. This method enables the creation of novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments at position-4. It allows for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks starting from isatins and a set of 1,2-dicarbonyl compounds, under mild conditions using solvents like ethanol, acetic acid, or 1,4-dioxane (Vilches-Herrera et al., 2013).
Formation of Substituted Derivatives :
- The compound's derivatives, like substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, can be obtained through reactions with 2,5-dimethoxytetrahydrofuran and 3-aminothieno[2,3-b]pyridines. These reactions are influenced by the character of the substituent in position 2 of thieno[2,3-b]pyridine (Kaigorodova et al., 2004).
Chemical Transformations for New Synthesis :
- The compound is involved in chemical transformations for new synthesis methods, such as the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems through reactions with pyrrolidine-2,4-diones (Soliman & Kappe, 1982).
Novel Synthetic Routes :
- There are novel synthetic routes from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines. These routes involve condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid, yielding 1H-pyrrolo[2,3-b]pyridines in one stage (Brodrick & Wibberley, 1975).
Antibacterial Activity :
- A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, has shown antibacterial activity in vitro, indicating potential applications in medicinal chemistry (Toja et al., 1986).
Air Oxidation or Dehydrogenation Reaction :
- N-protected 2,5-dihydro-1H-pyrrole derivatives can be transformed into corresponding pyrroles through a simple air oxidation or dehydrogenation reaction using specific reagents, illustrating a method for modifying the this compound structure (Shim et al., 1990).
特性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1,3,11H,2,4-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATACXKJAEDJADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1824145-81-4 |
Source


|
| Record name | {1H,2H,3H-pyrrolo[2,3-b]pyridin-4-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)





![(2Z)-7-(diethylamino)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2497848.png)


